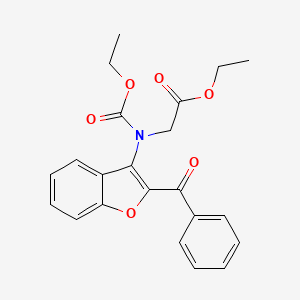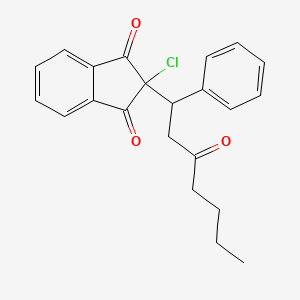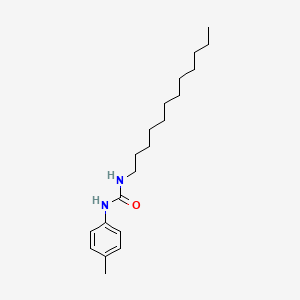
Ethyl 3-phenylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-phenylheptanoate is an organic compound with the molecular formula C15H22O2. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-phenylheptanoate can be synthesized through the esterification reaction between 3-phenylheptanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
3-phenylheptanoic acid+ethanolH2SO4Ethyl 3-phenylheptanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-phenylheptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-phenylheptanoic acid and ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Major Products
Hydrolysis: 3-phenylheptanoic acid and ethanol.
Reduction: 3-phenylheptanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl 3-phenylheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of ethyl 3-phenylheptanoate depends on its specific applicationThese interactions can modulate the activity of the target molecules and influence biological pathways .
Comparaison Avec Des Composés Similaires
Ethyl 3-phenylheptanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Ethyl benzoate: Used in the synthesis of other chemicals and as a flavoring agent.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its phenyl group contributes to its aromatic characteristics, making it valuable in applications requiring specific fragrances or flavors .
Propriétés
Numéro CAS |
63473-85-8 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
ethyl 3-phenylheptanoate |
InChI |
InChI=1S/C15H22O2/c1-3-5-9-14(12-15(16)17-4-2)13-10-7-6-8-11-13/h6-8,10-11,14H,3-5,9,12H2,1-2H3 |
Clé InChI |
OFJIDOTWHOWUGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(=O)OCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


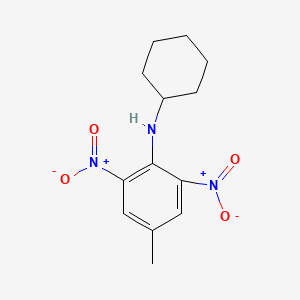
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)



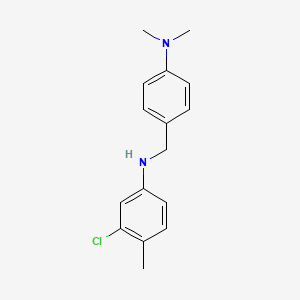

![N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11955941.png)
